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Compound Name: Cyanidin-3-rutinoside

Cat. No.: B1257026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for studying

the in vivo effects of Cyanidin-3-rutinoside (C3R), a prominent anthocyanin with significant

therapeutic potential. The protocols detailed herein are designed to facilitate research into the

dyslipidemia- and neuroinflammation-modulating properties of C3R.

Introduction to Cyanidin-3-rutinoside
Cyanidin-3-rutinoside is a naturally occurring anthocyanin found in various pigmented fruits

and vegetables. It has garnered considerable interest for its potent antioxidant, anti-

inflammatory, and metabolic regulatory properties. In vivo studies are crucial to understanding

its pharmacokinetic profile, mechanisms of action, and overall therapeutic efficacy in a

physiological context.

Experimental Workflow Overview
A typical in vivo study investigating the effects of Cyanidin-3-rutinoside involves several key

stages, from animal model selection and induction of a disease state to treatment and

subsequent analysis.
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Caption: General experimental workflow for in vivo studies of Cyanidin-3-rutinoside.

Animal Model: High-Fat Diet-Induced Dyslipidemia
This model is widely used to investigate the effects of C3R on obesity, insulin resistance, and

abnormal lipid metabolism.
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t
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Key
Findings

Referenc
e(s)

Body

Weight

C57BL/6J

Mice

Cyanidin-3-

glucoside

(C3G)

1.6 mg/L in

drinking

water

20 weeks

Attenuated

HFD-

induced

body-

weight gain

by 20.3%

[1]

Obese

Rats
C3G

Not

specified
5 weeks

Markedly

decreased

body

weight and

visceral

adiposity

[2]

Serum

Lipids

Hyperlipide

mic Mice

C3R from

Mori

Fructus

Not

specified

Not

specified

Significantl

y

decreased

serum total

cholesterol

(TC),

triglyceride

s (TG), and

low-density

lipoprotein

cholesterol

(LDL-c);

increased

high-

density

lipoprotein

cholesterol

(HDL-c)

[3][4]

ApoE-

deficient

Mice

C3G
0.06% w/w

in diet
12 weeks

Reduced

hyperchole

sterolemia

[5]
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Dyslipidemi

c Patients

Anthocyani

ns

160 mg

twice daily
12 weeks

Increased

HDL-c by

13.7% and

decreased

LDL-c by

13.6%

[6]

Experimental Protocol
3.2.1. Animal Model and Diet

Animal Selection: Use male C57BL/6J mice, 6-10 weeks of age.[7][8]

Acclimatization: House the mice for at least one week under standard conditions (20-23°C,

12-hour light/dark cycle) with ad libitum access to standard chow and water.[7][9]

Diet Induction:

Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).[7]

High-Fat Diet (HFD) Group: Feed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks

to induce obesity and dyslipidemia.[3][7][10] Ensure the diet is replaced regularly (e.g.,

twice a week) to prevent spoilage.[8]

Monitoring: Record body weight and food intake weekly.[7][8]

3.2.2. Cyanidin-3-rutinoside Administration

Preparation: Dissolve C3R in a suitable vehicle (e.g., sterile water or 0.5%

carboxymethylcellulose). The concentration should be calculated based on the desired

dosage and the average body weight of the mice.

Administration: Administer C3R via oral gavage daily for the specified treatment period. The

volume should not exceed 10 mL/kg of body weight.[2][11][12][13]

Procedure for Oral Gavage:
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Gently restrain the mouse, ensuring a straight line from the head to the esophagus.[11]

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine

the correct insertion depth.[11][14]

Insert the gavage needle into the mouth, advancing it gently along the upper palate until it

passes into the esophagus.[12]

Slowly administer the C3R solution.[14]

Carefully withdraw the needle and return the mouse to its cage.[14]

Monitor the animal for any signs of distress for at least 10 minutes post-administration.

3.2.3. Sample Collection and Analysis

Blood Collection: At the end of the treatment period, collect blood samples via cardiac

puncture or retro-orbital sinus sampling. Process the blood to obtain serum or plasma and

store at -80°C.[7]

Tissue Collection: Euthanize the mice and dissect relevant tissues (e.g., liver, adipose

tissue). Flash-freeze the tissues in liquid nitrogen and store at -80°C for molecular analysis.

[7]

Biochemical Analysis: Analyze serum samples for total cholesterol, triglycerides, LDL-c, and

HDL-c using commercially available kits.

Molecular Analysis: Use collected tissues for Western blot analysis to assess the

phosphorylation status of proteins in relevant signaling pathways (e.g., PI3K/Akt, MAPK).

Animal Model: Lipopolysaccharide-Induced
Neuroinflammation
This model is used to evaluate the anti-neuroinflammatory and neuroprotective effects of C3R.

Quantitative Data Summary
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Mice

Cyanidin-3-

glucoside

(C3G)
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treatment

1h before

LPS

Significantl

y inhibited

LPS-

induced

production

of TNF-α,

IL-6, and

IL-1β in

bronchoalv

eolar

lavage

fluid.

[15][16]

Rats C3G
Not

specified

Oral

administrati

on

Suppresse

d

zymosan-

induced

elevation of

TNF-α, IL-

1β, and IL-

6 in

peritoneal

exudate.

[17]

THP-1

Macrophag

es

C3G and

C3G

liposomes

Not

specified

Not

specified

Reduced

LPS-

stimulated

levels of

TNF-α, IL-

1β, IL-6,

and IL-8.

[18]

Experimental Protocol
4.2.1. Animal Model and LPS Administration
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Animal Selection: Use adult male mice (e.g., C57BL/6J or BALB/c).[19][20]

Acclimatization: Acclimatize the mice for at least one week as described in section 3.2.1.

LPS Administration:

Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli in sterile saline.

Administer LPS via intraperitoneal (i.p.) injection. Dosage and frequency can vary

depending on the desired level and duration of inflammation (e.g., a single high dose of 5

mg/kg for acute and chronic inflammation, or repeated lower doses such as 250 µg/kg

daily for 7 days).[9][21]

Control Group: Inject with an equivalent volume of sterile saline.

Monitoring: Observe the mice for signs of sickness behavior (e.g., reduced locomotor

activity).[21]

4.2.2. Cyanidin-3-rutinoside Administration

Administer C3R via oral gavage as described in section 3.2.2. Treatment can be initiated

before and/or during the LPS challenge.

4.2.3. Sample Collection and Analysis

Tissue Collection: At the desired time point after LPS injection, euthanize the mice and

perfuse with saline. Collect brain tissue (e.g., hippocampus, cortex) and other relevant

organs.[20]

Biochemical Analysis: Homogenize brain tissue to measure the levels of pro-inflammatory

cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

Molecular Analysis: Perform Western blot analysis on brain tissue homogenates to assess

the activation of inflammatory signaling pathways (e.g., MAPK, NF-κB).

Key Signaling Pathways Modulated by Cyanidin-3-
rutinoside
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PI3K/Akt Signaling Pathway
C3R has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and

metabolism.[22]
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Caption: C3R activates the PI3K/Akt pathway, promoting glucose uptake.

MAPK Signaling Pathway
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C3R can modulate the MAPK signaling pathway, which is involved in inflammation and

apoptosis. It can inhibit the activation of JNK and p38 in inflammatory contexts.[4]
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Caption: C3R inhibits the JNK/p38 MAPK pathway to reduce inflammation.

Nrf2 Signaling Pathway
C3R can activate the Nrf2 antioxidant response pathway, leading to the expression of

protective enzymes.
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Cyanidin-3-rutinoside
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Caption: C3R activates the Nrf2 pathway, enhancing antioxidant defenses.

Detailed Protocols for Key Analytical Methods
Protocol: HPLC-MS/MS for C3R Quantification in Plasma
This method allows for the sensitive and specific quantification of C3R in biological matrices.

Sample Preparation (Protein Precipitation):

To 500 µL of plasma, add 1.5 mL of acidified acetonitrile (1% formic acid).

Vortex the mixture and centrifuge to precipitate proteins.
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Collect the supernatant and dry it under a stream of nitrogen.

Reconstitute the residue in the initial mobile phase for analysis.[23]

LC-MS/MS Conditions:

Column: A suitable C18 column (e.g., Zorbax SB-C18, 50 × 4.6 mm, 5 μm).

Mobile Phase: A gradient of water with 1% formic acid (A) and acetonitrile (B).

Flow Rate: 0.60 mL/min.

Mass Spectrometry: Use a triple-quadrupole mass spectrometer with an electrospray

ionization (ESI) source in positive ion mode.

MRM Transition: For C3R, the transition is typically m/z 595.2 -> 287.1.[24]

Protocol: Western Blot for Phosphorylated Proteins
This protocol is for the analysis of phosphorylated proteins in signaling pathways.

Protein Extraction:

Homogenize frozen tissue samples in ice-cold RIPA buffer containing protease and

phosphatase inhibitors.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Determine the protein concentration using a BCA or Bradford assay.[25]

SDS-PAGE and Transfer:

Denature protein samples by boiling in Laemmli buffer.

Separate proteins on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.[26]

Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[26]

Incubate the membrane with a primary antibody specific for the phosphorylated protein of

interest (e.g., anti-p-Akt) overnight at 4°C.[26]

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.[26]

Detection:

Wash the membrane again with TBST.

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands

using a chemiluminescence imaging system.[26]

Normalize the phosphorylated protein signal to the total protein or a housekeeping protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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